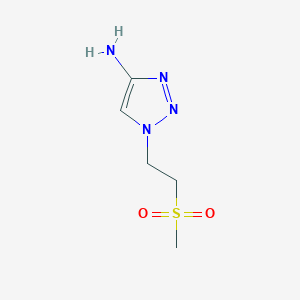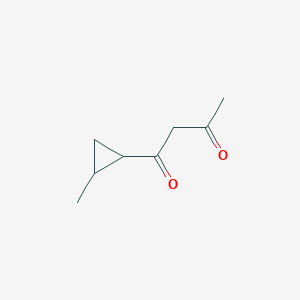![molecular formula C24H14N2 B13078205 Tribenzo[a,c,h]phenazine CAS No. 215-29-2](/img/structure/B13078205.png)
Tribenzo[a,c,h]phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzo[a,c,h]phenazine is a polycyclic aromatic hydrocarbon with a complex structure consisting of three benzene rings fused to a phenazine core. This compound is known for its unique electronic properties and has garnered interest in various fields of scientific research, including organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribenzo[a,c,h]phenazine can be synthesized through several methods. One common approach involves the palladium-catalyzed C–N bond-forming amination reaction. This method has been employed to synthesize various derivatives of this compound, yielding good results . The reaction typically involves the use of palladium catalysts, amines, and appropriate solvents under controlled conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tribenzo[a,c,h]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Tribenzo[a,c,h]phenazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of tribenzo[a,c,h]phenazine involves its interaction with molecular targets and pathways within cells. Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic applications. In biological systems, it can interact with cellular components, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[a,c]phenazine: Another phenazine derivative with similar electronic properties.
Tribenzo[a,c,i]phenazine: A closely related compound with slight structural differences.
Phenazine: The parent compound of the phenazine family, known for its diverse biological activities.
Uniqueness
Tribenzo[a,c,h]phenazine is unique due to its specific arrangement of benzene rings and phenazine core, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Propiedades
Número CAS |
215-29-2 |
|---|---|
Fórmula molecular |
C24H14N2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H |
Clave InChI |
MAOGUGQCDLRFTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)






![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)




![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
